2-[(4-Bromophenyl)sulfanyl]-5-nitropyridine
Description
2-[(4-Bromophenyl)sulfanyl]-5-nitropyridine is a heterocyclic compound featuring a pyridine backbone substituted with a nitro group at the 5-position and a 4-bromophenylsulfanyl group at the 2-position. The molecular formula is C₁₁H₈BrN₂O₂S, with a molecular weight of 343.15 g/mol (calculated based on ).
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-5-nitropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O2S/c12-8-1-4-10(5-2-8)17-11-6-3-9(7-13-11)14(15)16/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCHRABACZPRQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=NC=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)sulfanyl]-5-nitropyridine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromothiophenol and 5-nitropyridine-2-thiol as the primary starting materials.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. A base such as potassium carbonate (K2CO3) is used to deprotonate the thiol group, making it more nucleophilic.
Coupling Reaction: The deprotonated thiol group reacts with the bromophenyl group through a nucleophilic substitution reaction, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of 4-bromothiophenol and 5-nitropyridine-2-thiol are handled using automated systems.
Optimized Reaction Conditions: Reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors to ensure consistent product quality.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)sulfanyl]-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic conditions.
Substitution: The bromophenyl group can undergo substitution reactions, such as Suzuki-Miyaura coupling, to introduce different aryl groups.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: SnCl2, iron powder
Substitution: Palladium catalysts, boronic acids
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various aryl-substituted derivatives
Scientific Research Applications
2-[(4-Bromophenyl)sulfanyl]-5-nitropyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to three analogs:
2-[(4-Bromophenyl)sulfonyl]-5-nitropyridine
- Structural Difference : Replacing the sulfanyl (C-S-C) group with a sulfonyl (C-SO₂-C) moiety.
- Impact on Properties: Electronic Effects: The sulfonyl group is strongly electron-withdrawing, reducing electron density on the pyridine ring compared to the sulfanyl analog. This may decrease nucleophilic substitution reactivity but enhance stability under oxidative conditions . Molecular Weight: 343.15 g/mol (same as sulfanyl analog due to identical substituents except for sulfur oxidation state).
| Property | 2-[(4-Bromophenyl)sulfanyl]-5-nitropyridine | 2-[(4-Bromophenyl)sulfonyl]-5-nitropyridine |
|---|---|---|
| Functional Group | Sulfanyl (thioether) | Sulfonyl |
| Molecular Formula | C₁₁H₈BrN₂O₂S | C₁₁H₇BrN₂O₄S |
| Oxidation State of S | -2 | +6 |
| Electron Effect | Mildly electron-donating | Strongly electron-withdrawing |
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol ()
- Structural Difference: A triazole ring replaces the pyridine core, and an ethanol group is appended.
- Impact on Properties: Bioactivity: Triazole derivatives are widely explored for antimicrobial and anticancer activities. The ethanol substituent may enhance hydrogen-bonding capacity, improving target binding in biological systems . Synthesis: Both compounds employ S-alkylation, but the triazole analog requires additional steps, including ketone reduction (as in ).
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide ()
- Structural Difference : A pyrimidine core replaces pyridine, with morpholine and methoxy groups added.
- Impact on Properties :
- Solubility : Morpholine and methoxy groups likely improve solubility in polar solvents.
- Pharmacokinetics : The sulfonamide group and aromatic trimethylbenzenesulfonyl moiety may enhance metabolic stability compared to nitro-substituted pyridines .
Biological Activity
2-[(4-Bromophenyl)sulfanyl]-5-nitropyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article will explore the biochemical properties, mechanisms of action, and relevant research findings regarding this compound.
Chemical Structure and Properties
The compound this compound features a pyridine ring substituted with both a nitro group and a sulfanyl group attached to a bromophenyl moiety. Its molecular formula is , with a molecular weight of approximately 300.16 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound are generally in the range of 6.25–12.5 μg/mL, demonstrating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 |
| Escherichia coli | 12.5 |
| Bacillus subtilis | 6.25 |
| Pseudomonas aeruginosa | 12.5 |
2. Anticancer Activity
The compound has also been studied for its anticancer properties, showing promise in inhibiting the growth of various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways.
Mechanism of Action:
- Enzyme Inhibition: The compound interacts with enzymes involved in cellular proliferation and survival, leading to reduced tumor growth.
- Gene Expression Modulation: It alters the expression levels of genes associated with apoptosis and cell cycle regulation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction: The nitro group can undergo bioreduction, generating reactive intermediates that interact with cellular components, affecting their function.
- Covalent Bond Formation: The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to alterations in protein function.
- Oxidative Stress Modulation: The compound has been shown to influence oxidative stress responses by modulating the activity of antioxidant enzymes.
Study on Antimicrobial Efficacy
A recent study published in MDPI evaluated the antimicrobial activities of various pyridine derivatives, including this compound. The results indicated that the compound exhibited superior activity compared to standard antibiotics like amoxicillin and norfloxacin against certain strains of bacteria .
Research on Anticancer Properties
Another study investigated the effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The findings revealed that treatment with this compound led to significant reductions in cell viability, with IC50 values ranging from 10 to 20 μM depending on the cell type .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
